molecular formula C21H27N5O2 B5575335 4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No.: B5575335
M. Wt: 381.5 g/mol
InChI Key: XNNYRTYGRSXHBO-UHFFFAOYSA-N
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Description

4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Biginelli Reaction Derivatives

    Enaminones containing morpholine moieties were synthesized through a one-pot Biginelli synthesis, showcasing a simple and efficient method to obtain dihydropyrimidinone derivatives with good yields. This approach emphasizes the compound's utility in synthetic chemistry and its structural versatility (Bhat et al., 2018).

  • Heterocyclic Synthesis

    Novel N-cycloalkanes, morpholine, and piperazine derivatives were synthesized through intramolecular cyclization, highlighting the compound's role in the development of heterocyclic chemistry and its potential for creating diverse molecular structures (Ho & Suen, 2013).

  • Antibacterial Agents

    A study on oxazolidinones explored the antibacterial properties of piperazinyl oxazolidinones, underscoring the compound's relevance in medicinal chemistry, particularly for developing new antibacterial agents against gram-positive pathogens (Tucker et al., 1998).

  • Antiproliferative Activity

    Mannich bases derived from 2-amino-1H-benzimidazole, including morpholine and piperazine derivatives, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research suggests potential therapeutic applications for these compounds in cancer treatment (Nowicka et al., 2015).

  • Topical Drug Delivery

    Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized for enhanced topical drug delivery, indicating the compound's application in improving the pharmacological profile of existing drugs (Rautio et al., 2000).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial Activities

    Synthesis of new 1,2,4-triazole derivatives, including morpholine and piperazine derivatives, showcased their antimicrobial activities. This highlights the compound's importance in discovering new antimicrobial agents (Bektaş et al., 2010).

  • Pharmacological Activities

    Compounds with 2-morpholino and 2-piperazinomethyl groups exhibited various pharmacological activities, including antiglycation, antiserotonin, and anti-angiotensin effects, underscoring their potential for developing new therapeutic agents (Zhukovskaya et al., 2019).

Safety and Hazards

The compound “2-(2,4-DIMETHYLBENZOYL)BENZOIC ACID” is classified as having acute toxicity (oral), eye irritation, and aquatic hazards (both short-term and long-term) . It’s harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-3-4-18(17(2)15-16)20(27)25-9-7-24(8-10-25)19-5-6-22-21(23-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYRTYGRSXHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.